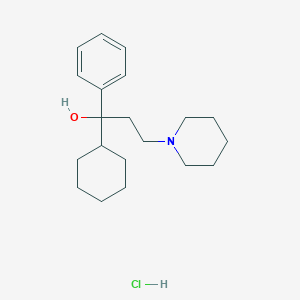

Hidrocloruro de trihexifenidilo

Descripción general

Descripción

El Clorhidrato de Trihexifenidilo es un fármaco antispasmódico sintético utilizado principalmente para tratar los síntomas de la enfermedad de Parkinson y las reacciones extrapiramidales inducidas por fármacos. Pertenece a la clase de los agentes antimuscarínicos y es conocido por su capacidad para aliviar la rigidez, los temblores, los espasmos y la falta de control muscular .

Aplicaciones Científicas De Investigación

El Clorhidrato de Trihexifenidilo tiene una amplia gama de aplicaciones en la investigación científica:

Medicina: Su aplicación principal es el tratamiento de la enfermedad de Parkinson y los síntomas extrapiramidales inducidos por fármacos.

Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de fármacos antispasmódicos.

Mecanismo De Acción

El Clorhidrato de Trihexifenidilo ejerce sus efectos actuando como un antagonista no selectivo del receptor muscarínico de acetilcolina. Se une con mayor afinidad al subtipo M1 de los receptores muscarínicos, principalmente ubicados en el sistema nervioso central. Al inhibir la acción de la acetilcolina, ayuda a restaurar el equilibrio entre la acetilcolina y la dopamina en el cerebro, aliviando así los síntomas de la enfermedad de Parkinson .

Compuestos similares:

Benztropina: Otro agente antimuscarínico utilizado para tratar la enfermedad de Parkinson y los síntomas extrapiramidales.

Difenhidramina: Un antihistamínico con propiedades antimuscarínicas, también utilizado para aliviar algunos síntomas de la enfermedad de Parkinson.

Comparación:

Clorhidrato de Trihexifenidilo vs. Benztropina: Ambos se utilizan para controlar los síntomas de la enfermedad de Parkinson, pero el Clorhidrato de Trihexifenidilo tiene una mayor afinidad por los receptores muscarínicos centrales, lo que lo hace más eficaz en ciertos casos.

Clorhidrato de Trihexifenidilo vs. Difenhidramina: Si bien ambos tienen efectos antimuscarínicos, la difenhidramina es principalmente un antihistamínico y es menos potente en el tratamiento de los síntomas de la enfermedad de Parkinson en comparación con el Clorhidrato de Trihexifenidilo.

El Clorhidrato de Trihexifenidilo destaca por su acción específica sobre los receptores muscarínicos centrales, lo que lo convierte en un fármaco valioso en el manejo de la enfermedad de Parkinson y afecciones relacionadas.

Análisis Bioquímico

Biochemical Properties

Trihexyphenidyl hydrochloride exerts a direct inhibitory effect upon the parasympathetic nervous system . It is a non-selective muscarinic acetylcholine receptor antagonist but binds with higher affinity to the M1 subtype . In vivo studies have shown that Trihexyphenidyl hydrochloride demonstrates higher affinity for central muscarinic receptors located in the cerebral cortex and lower affinity for those located peripherally .

Cellular Effects

Trihexyphenidyl hydrochloride causes agitation, confusion, and hallucinations due to its effects on the central nervous system . It also has a relaxing effect on smooth musculature, exerted both directly upon the muscle tissue . Untreated overdose may result in death, especially in children. Respiratory depression and cardiac arrest may be seen as premortal signs .

Molecular Mechanism

The molecular mechanism of Trihexyphenidyl hydrochloride involves its binding to muscarinic acetylcholine receptors, particularly the M1 subtype . It may also modify nicotinic acetylcholine receptor neurotransmission, leading indirectly to enhanced dopamine release in the striatum .

Temporal Effects in Laboratory Settings

It is known that the drug has a significant impact on the central nervous system, leading to various neurological effects .

Dosage Effects in Animal Models

The mean oral LD50 of Trihexyphenidyl hydrochloride has been reported to be 365 mg/kg (range, 325 to 410 mg/kg) in mice and 1660 mg/kg (1420 to 1940 mg/kg) in rats .

Metabolic Pathways

It is likely not heavily metabolized .

Transport and Distribution

Trihexyphenidyl hydrochloride is absorbed from the gastrointestinal tract . It reaches a C max of 7.2 ng/mL, with a T max of 1.3 hours, and an AUC of 201 ng*h/mL .

Subcellular Localization

Given its mechanism of action, it is likely to be found in areas of the cell where muscarinic acetylcholine receptors are present, such as the cell membrane .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del Clorhidrato de Trihexifenidilo implica varios pasos. Inicialmente, se sintetiza el clorhidrato de propiofenona piperidil intermedio. Este intermedio se somete entonces a una reacción de Grignard utilizando un reactivo de Grignard, típicamente en presencia de un disolvente como el metil terc-butil éter, que sustituye al éter dietílico tradicionalmente utilizado debido a preocupaciones de seguridad .

Métodos de producción industrial: En entornos industriales, la síntesis del Clorhidrato de Trihexifenidilo sigue una ruta similar, pero a mayor escala. El proceso implica la preparación del intermedio, seguida de su conversión al producto bruto, que luego se refina para obtener el producto final. El uso de disolventes más seguros y las condiciones de reacción optimizadas garantizan la eficiencia y seguridad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El Clorhidrato de Trihexifenidilo experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.

Sustitución: Puede experimentar reacciones de sustitución, particularmente en el anillo piperidina

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en las reacciones de sustitución

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir diversos grupos funcionales en la molécula .

Comparación Con Compuestos Similares

Benztropine: Another antimuscarinic agent used to treat Parkinson’s disease and extrapyramidal symptoms.

Diphenhydramine: An antihistamine with antimuscarinic properties, also used to relieve some symptoms of Parkinson’s disease.

Comparison:

Trihexyphenidyl Hydrochloride vs. Benztropine: Both are used to manage Parkinson’s disease symptoms, but Trihexyphenidyl Hydrochloride has a higher affinity for central muscarinic receptors, making it more effective in certain cases.

Trihexyphenidyl Hydrochloride vs. Diphenhydramine: While both have antimuscarinic effects, Diphenhydramine is primarily an antihistamine and is less potent in treating Parkinson’s disease symptoms compared to Trihexyphenidyl Hydrochloride.

Trihexyphenidyl Hydrochloride stands out due to its specific action on central muscarinic receptors, making it a valuable drug in the management of Parkinson’s disease and related conditions.

Propiedades

IUPAC Name |

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWJJTJNXAKQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-11-6 (Parent) | |

| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045802 | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52-49-3 | |

| Record name | (±)-Trihexyphenidyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYPHENIDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

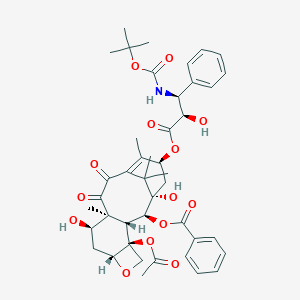

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

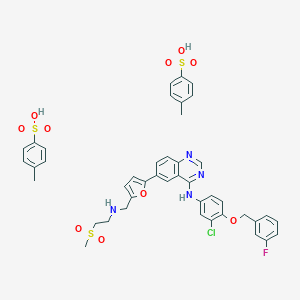

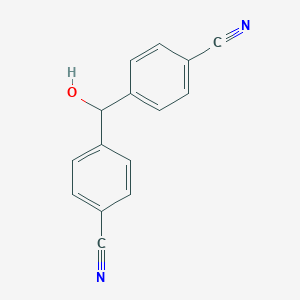

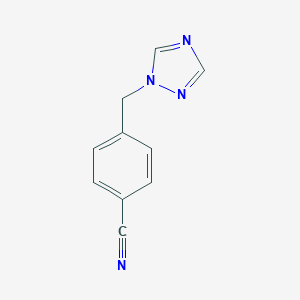

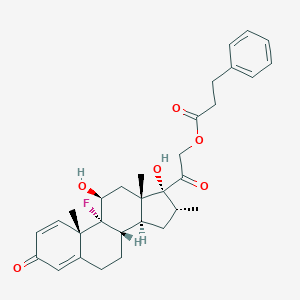

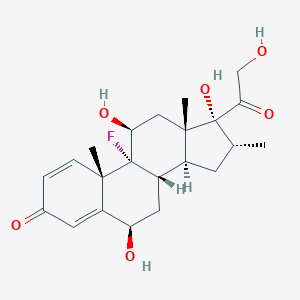

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)